molecular formula C13H16O3 B12900178 Benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl- CAS No. 831171-00-7

Benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl-

Cat. No.: B12900178
CAS No.: 831171-00-7
M. Wt: 220.26 g/mol
InChI Key: NVAXXRJJKJIXOC-UHFFFAOYSA-N
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Description

2-ethyl-4,6-dimethoxy-3-methylbenzofuran is a derivative of benzofuran, a heterocyclic compound that consists of fused benzene and furan rings. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry .

Preparation Methods

The synthesis of 2-ethyl-4,6-dimethoxy-3-methylbenzofuran typically involves several steps, starting from readily available precursors. One common synthetic route includes the alkylation of 4,6-dimethoxy-2-methylphenol with ethyl iodide under basic conditions to form the corresponding ether. This intermediate is then subjected to cyclization using a suitable acid catalyst to yield the desired benzofuran derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-ethyl-4,6-dimethoxy-3-methylbenzofuran undergoes various chemical reactions, including:

Scientific Research Applications

2-ethyl-4,6-dimethoxy-3-methylbenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-4,6-dimethoxy-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-ethyl-4,6-dimethoxy-3-methylbenzofuran can be compared with other benzofuran derivatives, such as:

    Psoralen: Known for its use in treating skin diseases like psoriasis.

    8-methoxypsoralen: Used in photochemotherapy.

    Angelicin: Exhibits anticancer properties.

These compounds share a common benzofuran core but differ in their substituents, leading to variations in their biological activities and applications

Biological Activity

Benzofuran, specifically 2-ethyl-4,6-dimethoxy-3-methyl-, is a compound that has garnered attention for its potential biological activities. This article delves into its various biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that benzofuran derivatives can possess significant antimicrobial properties. For instance, studies have shown that certain benzofuran derivatives exhibit potent activity against Mycobacterium tuberculosis and other pathogens .
  • Anticancer Properties : Benzofuran derivatives have been studied for their anticancer effects on various human cancer cell lines. They demonstrate selective toxicity towards cancer cells while sparing normal cells, making them promising candidates in cancer therapy .
  • Antiviral Effects : Some studies suggest potential antiviral properties, although this area requires further exploration to establish conclusive evidence.

The biological activity of 2-ethyl-4,6-dimethoxy-3-methylbenzofuran is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions in pathogens and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Certain studies indicate that benzofuran derivatives can increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

A study synthesized several benzofuran derivatives and evaluated their effectiveness against M. tuberculosis. The most active compounds demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

CompoundMIC (μg/mL)Activity Type
Compound 38Antimycobacterial
Compound 42Antifungal

Anticancer Activity

In another significant study, a derivative of benzofuran was tested against various cancer cell lines including K562 (chronic myeloid leukemia) and HeLa (cervical cancer). The compound exhibited IC50 values of 5 μM against K562 and 0.1 μM against HL60 cells, while showing no toxicity towards normal endothelial cells (HUVEC) .

Cell LineIC50 (μM)Toxicity to Normal Cells
K5625None
HL600.1None
HeLaN/ANone

Structure-Activity Relationship (SAR)

Research has highlighted the importance of substituent positioning on the benzofuran ring. For example, introducing a methoxy group at the C–6 position significantly enhanced antiproliferative activity compared to other positions .

Properties

CAS No.

831171-00-7

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-ethyl-4,6-dimethoxy-3-methyl-1-benzofuran

InChI

InChI=1S/C13H16O3/c1-5-10-8(2)13-11(15-4)6-9(14-3)7-12(13)16-10/h6-7H,5H2,1-4H3

InChI Key

NVAXXRJJKJIXOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2OC)OC)C

Origin of Product

United States

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